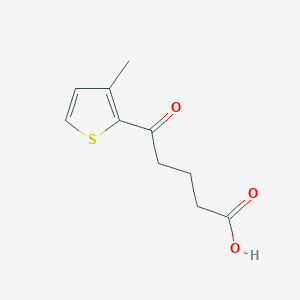

5-(3-Methyl-2-thienyl)-5-oxovaleric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(3-Methyl-2-thienyl)-5-oxovaleric acid” is a carboxylic acid derivative with a thiophene ring. Thiophene is a five-membered aromatic ring with one sulfur atom. The presence of the carboxylic acid group (-COOH) and the thiophene ring could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, a carboxylic acid group, and a methyl group attached to the thiophene ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring and the carboxylic acid group. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is acidic and can participate in various reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiophene ring and the carboxylic acid group. For example, the compound is likely to be polar due to the presence of the carboxylic acid group .科学研究应用

Endocrine Function of Brown and Beige Adipose Tissue

A study by Whitehead et al. (2021) investigated the endocrine functions of brown and beige adipose tissues. They found that these tissues synthesize and secrete metabolites like 3-methyl-2-oxovaleric acid, impacting systemic energy expenditure. These metabolites, including 3-methyl-2-oxovaleric acid, play a role in regulating metabolic activities and exhibit anti-obesity effects in mouse models of obesity and diabetes, suggesting potential therapeutic applications (Whitehead et al., 2021).

Neurochemical Regulation

Javitt et al. (1987) explored the non-competitive regulation of phencyclidine/σ-receptors by d-(−)-2-amino-5-phosphonovaleric acid, a selective antagonist of N-methyl-D-aspartate (NMDA)-type excitatory amino acid receptors. This study provided insights into the neurochemical pathways involving NMDA receptors, potentially informing treatments for neurological disorders (Javitt et al., 1987).

Metabolomic Analysis in Disease

Kuhara and Matsumoto (1980) identified 2-methyl-3-oxovaleric acid in the urine of patients with methylmalonic aciduria. This metabolomic analysis provides valuable diagnostic information for propionic acidemia and methylmalonic aciduria, demonstrating the importance of metabolites like 2-methyl-3-oxovaleric acid in medical diagnostics (Kuhara & Matsumoto, 1980).

Photochemical and Coordination Chemistry

Irie et al. (2000) studied the photochromism of derivatives of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, demonstrating the role of thienyl-based compounds in photochromic reactions in crystalline phases. This research contributes to the understanding of photochemical processes and the development of photo-responsive materials (Irie et al., 2000).

Hypolipidemic Effects

Moriya et al. (1986) synthesized derivatives of 5-thienyl-4-oxazoleacetic acid and evaluated their hypolipidemic activity. The study highlighted the potential of thienyl derivatives in the development of novel hypolipidemic drugs (Moriya et al., 1986).

安全和危害

未来方向

属性

IUPAC Name |

5-(3-methylthiophen-2-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-7-5-6-14-10(7)8(11)3-2-4-9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMIMJYXVSOCJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275992 |

Source

|

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methyl-2-thienyl)-5-oxovaleric acid | |

CAS RN |

951892-38-9 |

Source

|

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)

![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)